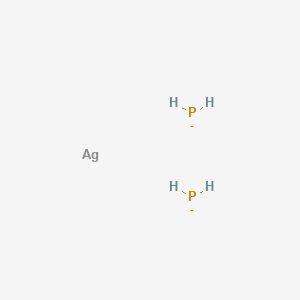

Phosphanide;silver

Description

Properties

CAS No. |

12002-82-3 |

|---|---|

Molecular Formula |

AgP2-6 |

Molecular Weight |

169.816 g/mol |

IUPAC Name |

phosphorus(3-);silver |

InChI |

InChI=1S/Ag.2P/q;2*-3 |

InChI Key |

NIRLYPIABKWCED-UHFFFAOYSA-N |

Canonical SMILES |

[P-3].[P-3].[Ag] |

Origin of Product |

United States |

Synthetic Methodologies for Phosphanide;silver Compounds

Routes to Silver-Phosphanide Coordination Complexes

The formation of silver-phosphanide coordination complexes is a cornerstone of silver-organophosphorus chemistry. These syntheses can be broadly categorized into two main approaches: the controlled reaction of pre-functionalized organophosphorus ligands with silver salts and the direct use of phosphanide (B1200255) anions generated from elemental phosphorus or alkali metal phosphides.

A prevalent and versatile method for synthesizing silver-phosphanide complexes involves the direct reaction between a silver(I) precursor and a neutral organophosphorus ligand, typically a tertiary phosphine (B1218219). This approach allows for a high degree of control over the final product's stoichiometry, geometry, and nuclearity.

The stoichiometry of the reactants, specifically the metal-to-ligand ratio, is a critical parameter that dictates the structure of the resulting silver-phosphine complex. By carefully controlling this ratio, chemists can selectively synthesize complexes with varying numbers of phosphine ligands coordinated to the silver center, leading to different geometries such as linear, trigonal planar, or tetrahedral.

For instance, the reaction of silver(I) salts like silver nitrate (B79036) (AgNO3) with cyclohexyldiphenylphosphine can yield different products depending on the molar ratio. A 1:1 ratio produces [Ag(PPh2Cy)NO3], while 1:2 and 1:3 ratios lead to [Ag(PPh2Cy)2NO3] and [Ag(PPh2Cy)3NO3], respectively. This demonstrates that the coordination number of the silver center can be systematically increased by adding a stoichiometric excess of the phosphine ligand. Similarly, the reaction between AgBF4 and an α-aminophosphonate ligand yields different dimeric or monomeric structures depending on the Ag-to-ligand ratio employed.

Table 1: Effect of Stoichiometry on Silver-Phosphine Complex Formation

| Silver Precursor | Ligand | Metal:Ligand Ratio | Product Formula | Reference |

|---|---|---|---|---|

| AgNO3 | Cyclohexyldiphenylphosphine | 1:1 | [Ag(PPh2Cy)NO3] | |

| AgNO3 | Cyclohexyldiphenylphosphine | 1:2 | [Ag(PPh2Cy)2NO3] | |

| AgNO3 | Cyclohexyldiphenylphosphine | 1:3 | [Ag(PPh2Cy)3NO3] | |

| AgBF4 | Diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl]phosphonate | 1:1 | Dimeric Complex |

Ligand exchange reactions are a common and effective strategy for the synthesis of silver-phosphine complexes. This method often starts with a labile silver precursor complex, where weakly bound ligands can be easily displaced by more strongly coordinating phosphine ligands. A prime example is the use of the [Ag(MeCN)4][BF4] (tetrakis(acetonitrile)silver(I) tetrafluoroborate) precursor. The acetonitrile ligands are readily substituted upon the addition of a stoichiometric amount of a tertiary phosphine, leading to the formation of the desired silver-phosphine complex. This method has been successfully used to prepare a series of heteroleptic silver '3+1' [HB(pz)3Ag(PR3)] complexes.

Phosphino silver derivatives are known to undergo rapid ligand exchange in solution, a factor that must be considered during synthesis and characterization. This dynamic behavior can be exploited to generate a variety of complexes from a single precursor.

The final structure of a silver-phosphanide complex is not only determined by stoichiometry but is also significantly influenced by other reaction parameters. The choice of the anion in the silver precursor, the solvent system, and the physical reaction conditions (e.g., temperature) all play crucial roles in directing the self-assembly process.

Anions: The counter-ion from the silver salt can be directly incorporated into the coordination sphere of the final product. Syntheses using different silver halides (AgCl, AgBr) or silver nitrate (AgNO3) with the same phosphine ligand can result in complexes with distinct structures and properties. For example, reacting cyclohexyldiphenylphosphine with AgCl and AgBr yields [Ag(PPh2Cy)2Cl] and [Ag(PPh2Cy)3Br], respectively, highlighting the anion's role in the final composition. The coordination complexes of silver(I) halides exhibit a rich variety of structural types, which are influenced by the specific halide used.

Solvents:

Generation and Utilization of Phosphanide Anions for Silver Complexation

Derivatization and Functionalization of Phosphanide Species (e.g., Silylation)

The derivatization of simple phosphide (B1233454) sources into more soluble and manageable phosphanide ligands is a crucial strategy in the synthesis of molecular silver phosphide complexes. Silylation, in particular, has proven to be an effective method for converting alkali metal phosphides into versatile building blocks for phosphorus chemistry. rsc.org

A common starting material for this process is trisodium phosphide (Na₃P), which can be reacted with various chlorosilanes to yield silyl-substituted phosphanides. rsc.orgrsc.org This approach avoids the use of hazardous reagents like phosphine gas or sodium-potassium alloys that are required for other popular silylated phosphorus compounds such as tris(trimethylsilyl)phosphane (P(TMS)₃). rsc.org For instance, reacting Na₃P with silicon tetrachloride (SiCl₄) or triphenylsilyl chloride (Ph₃SiCl) in a one-pot procedure provides access to salts of [P(SiCl₃)₂]⁻ and [P(SiPh₃)₂]⁻. rsc.org These silylated phosphanides are soluble in organic solvents, facilitating their use in subsequent reactions. rsc.org

The resulting silylphosphanide ligands can then be used to synthesize terminal silver phosphide complexes. The reaction of a silylated phosphanide with a silver source leads to the formation of a silver-phosphorus bond. The nature of the silyl group can influence the coordination properties and reactivity of the resulting complex. For example, the cyano(triphenylsilyl)phosphanide ligand has been shown to exhibit unique coordination properties compared to bis(silyl)phosphides. rsc.org

| Precursor | Silylating Agent | Resulting Phosphanide | Solvent | Reference |

| Trisodium phosphide (Na₃P) | Silicon tetrachloride (SiCl₄) | Sodium bis(trichlorosilyl)phosphide (Na[P(SiCl₃)₂]) | 1,2-dimethoxyethane (DME) | rsc.org |

| Trisodium phosphide (Na₃P) | Triphenylsilyl chloride (Ph₃SiCl) | Sodium bis(triphenylsilyl)phosphide (Na[P(SiPh₃)₂]) | 1,2-dimethoxyethane (DME) | rsc.org |

In Situ Generation Methodologies of Phosphanide Ligands

In situ ligand generation is a powerful synthetic strategy where the ligand is formed within the reaction vessel immediately prior to or concurrently with its coordination to the metal center. This method can simplify reaction procedures and provide access to complexes that are difficult to synthesize through stepwise approaches. In the context of silver chemistry, in situ reactions have been employed to generate complex phosphine-based ligands that subsequently coordinate to silver ions. semanticscholar.orgnih.gov

For example, stable silver(I) complexes have been synthesized through in situ reactions involving N,N,N',N'-tetra(diphenylphosphanylmethyl)ethylene diamine (dppeda) and 2,9-dimethyl-1,10-phenanthroline (dmp) in the presence of silver halides. semanticscholar.org In this process, a new pincer ligand is designed and readily generated in one pot with the participation of the silver salt, which then coordinates strongly with the metal center. semanticscholar.org Similarly, phosphine ligands can undergo in situ oxidation during the synthesis of polyoxometalate (POM)-based hybrid networks, transforming into phosphine oxide ligands that assemble with silver centers. nih.gov These strategies highlight how precursor molecules can be transformed under reaction conditions to generate the final coordinating ligand directly in the presence of the silver ion, leading to the assembly of the desired supramolecular architecture. nih.gov

Synthesis of Silver Phosphide Nanoparticles and Bulk Materials

The synthesis of silver phosphide extends beyond molecular complexes to include the fabrication of nanomaterials and bulk solids. These materials are of interest for various applications, and their synthesis requires distinct methodologies to control stoichiometry, morphology, and crystallinity.

Reduction of Silver Compounds in the Presence of Phosphorus Sources

A common bottom-up approach to synthesizing silver-containing nanoparticles is the chemical reduction of a silver salt in solution. avestia.com This method can be adapted for the synthesis of silver phosphide nanoparticles by carrying out the reduction of a silver precursor in the presence of a suitable phosphorus source. Silver nitrate (AgNO₃) is a frequently used precursor due to its low cost and stability. researchgate.net

The reduction process involves a reducing agent that provides electrons to convert Ag⁺ ions to metallic silver (Ag⁰), which then nucleates and grows into nanoparticles. The simultaneous presence of a phosphorus source allows for the incorporation of phosphorus into the growing nanostructure. Various reducing agents can be employed, including N,N-Dimethylformamide (DMF), trisodium citrate, and tert-butylamine borane (TBAB). avestia.comresearchgate.netacs.org The choice of reducing agent and other reaction parameters, such as temperature and precursor concentration, can significantly influence the reaction rate, particle size, and monodispersity of the resulting nanoparticles. researchgate.netacs.org For instance, using DMF as a reducing agent for silver ions in the presence of a stabilizer can produce colloidal silver particles in the nanometer size range. acs.org

| Silver Precursor | Reducing Agent | Stabilizer/Phosphorus Source | Resulting Nanomaterial | Reference |

| Silver Nitrate (AgNO₃) | Trisodium Citrate | Trisodium Citrate | Silver Nanoparticles | avestia.com |

| Silver Nitrate (AgNO₃) | N,N-Dimethylformamide (DMF) | Silane coupling agent | Silver Nanoparticles | acs.org |

| RAg(PPh₃)n (R=Cl, Br, NO₃) | tert-butylamine borane (TBAB) | Dodecanethiols / PPh₃ | Silver Nanoparticles | researchgate.net |

Organometallic Precursor Routes for Nanostructure Fabrication

Organometallic precursor routes offer a high degree of control over the synthesis of nanomaterials, including metal phosphides. nrel.gov These methods typically involve the thermal decomposition of carefully designed single-source or multi-source organometallic compounds in a high-boiling-point solvent. This approach often allows for lower synthesis temperatures compared to solid-state methods and provides better control over the size, shape, and composition of the resulting nanostructures. researchgate.netinsa-toulouse.fr

For silver phosphide synthesis, volatile and thermally stable silver-containing organometallic precursors are required. nih.gov Silver(I) β-diketonates, for example, are a class of compounds explored for this purpose. nih.gov To enhance their volatility and prevent the formation of polymeric structures, neutral "adduct" ligands, such as tertiary phosphines, are often coordinated to the silver center. nih.gov The decomposition of such precursors, which contain both the silver and a potential phosphorus source (or are co-decomposed with a separate phosphorus precursor like trioctylphosphine), can lead to the formation of silver phosphide nanoparticles. nih.gov This strategy allows for the synthesis of nanoparticles with narrow size distributions, which is crucial for many applications. researchgate.net

Direct Combination and High-Temperature Solid-State Methods

Direct combination of the constituent elements is a fundamental and straightforward method for preparing binary compounds like silver phosphide, particularly for bulk materials. dtic.mil This solid-state synthesis route typically involves heating stoichiometric amounts of high-purity silver and phosphorus (often red phosphorus) in a sealed, evacuated ampoule (e.g., quartz). The reaction is often highly exothermic and requires careful temperature control to prevent uncontrolled pressure buildup from the phosphorus vapor. dtic.mil

This high-temperature method ensures the formation of a crystalline, polycrystalline material. For example, the synthesis of the thermoelectric phosphide Ag₆Ge₁₀P₁₂ is achieved by reacting the elemental components in gram amounts at elevated temperatures. researchgate.net The melting point and decomposition pressure of the target compound are critical parameters; for instance, indium phosphide synthesis requires a phosphorus vapor pressure of at least 27.5 atmospheres at its melting point of 1062°C to drive the reaction to completion. dtic.mil While this method is effective for producing large quantities of stoichiometric material, it generally offers limited control over particle morphology compared to solution-based techniques. dtic.mil

Template-Assisted and Solution-Phase Preparations for Morphological Control

Controlling the morphology of nanomaterials is essential for tailoring their physical and chemical properties. Template-assisted synthesis is a versatile strategy for fabricating nanostructures with specific shapes and dimensions, such as nanowires, nanorods, or hollow spheres. sciopen.comarxiv.org

This method utilizes a pre-existing nanostructured material as a template. The desired material is then synthesized within the pores or on the surface of the template. After synthesis, the template is typically removed, leaving behind a nanostructure that is a negative replica of the template. Anodic aluminum oxide (AAO) is a commonly used hard template with a regular array of cylindrical pores, ideal for growing nanowires. arxiv.org For the synthesis of silver phosphide nanowires, a silver source and a phosphorus source could be introduced into the AAO pores via electrodeposition or solution infiltration, followed by a reaction to form the compound. arxiv.org Similarly, hydrothermally synthesized nanofibers have been used as templates to create hollow nanorods of iron phosphide, a technique adaptable for silver phosphide. sciopen.com

In addition to hard templates, solution-phase methods can also provide morphological control by carefully manipulating reaction conditions such as precursor concentration, temperature, and the use of capping agents or surfactants.

Lack of Publicly Available Research on Electrochemical Synthesis of Phosphanide;silver

Following a comprehensive review of scientific literature and publicly accessible research data, it has been determined that there is a notable absence of information regarding the electrochemical synthesis of the specific compound "this compound" (Silver Phosphide).

Extensive searches for methodologies related to the electrochemical deposition, formation of thin films, or synthesis of nanoparticles of silver phosphide have not yielded any specific or detailed research findings. The available literature on electrochemical synthesis involving silver predominantly focuses on the formation of silver nanoparticles, silver phosphate (B84403) (Ag₃PO₄), and various silver oxides. Similarly, research into the electrochemical synthesis of metal phosphides has centered on other transition metals, such as nickel phosphide, with no direct application or analogous methods described for silver phosphide.

Due to the lack of available data on the electrochemical synthesis techniques for "this compound," it is not possible to provide the detailed research findings and data tables as requested for the specified section of the article. The user's strict adherence to the provided outline and the specific chemical compound prevents the inclusion of information on related but chemically distinct compounds.

Therefore, the section on "2.2.5. Electrochemical Synthesis Techniques" for "this compound" cannot be generated at this time.

Structural and Spectroscopic Characterization of Phosphanide;silver Systems

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction stands as a cornerstone technique for the determination of the three-dimensional structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a sample, scientists can deduce the arrangement of atoms within a crystal lattice.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise atomic and molecular structure of a crystal. This method has been instrumental in characterizing a wide array of silver-phosphanide complexes, revealing details about their molecular and supramolecular assemblies. rsc.orgnih.gov

The coordination geometry of silver(I) complexes is highly variable and influenced by both electrostatic and steric factors, as the d¹⁰ electronic configuration of Ag(I) ions does not impose a specific stereochemical preference. rsc.org This results in a rich variety of structures, from simple mononuclear species to complex multinuclear clusters and coordination polymers. rsc.orgnih.gov The nature of the phosphine (B1218219) ligands, the silver(I) salt precursors, and the reaction conditions all play a crucial role in determining the final structure. researchgate.net

For instance, the reaction of silver(I) salts with phosphine ligands can yield complexes with varying coordination numbers and geometries. researchgate.net The steric bulk of the phosphine ligand significantly influences the coordination number; bulky ligands often lead to lower coordination numbers, such as two- or three-coordinate structures, while smaller ligands can accommodate higher coordination numbers, like tetrahedral geometries. nih.gov

Furthermore, the use of co-ligands, such as carboxylates or thioamides, in conjunction with phosphine ligands can lead to the formation of mixed-ligand silver(I) complexes with unique structural features and biological activities. unife.itrsc.org The coordination environment around the silver center in these complexes is often distorted from ideal geometries. rsc.org

The following table provides examples of silver-phosphanide complexes characterized by single-crystal X-ray diffraction, highlighting the diversity of their structures.

| Compound | Description | Key Structural Features |

| [Ag(dcypm)]₂(NO₃)₂ | A dinuclear silver(I) nitrate (B79036) complex with bis(dicyclohexylphosphino)methane (B161899) (dcypm) as a bridging ligand. | Features an eight-membered [AgPCP]₂ cyclic core and an intramolecular argentophilic interaction. mdpi.com |

| [Ag(dppm)]₂(Me₂PzH)ₙ(NO₃)₂ | Dinuclear silver(I) nitrate complexes with bis(diphenylphosphino)methane (B1329430) (dppm) and 3,5-dimethylpyrazole (B48361) (Me₂PzH). | The coordination of pyrazole (B372694) elongates the Ag···Ag distance compared to the complex without the pyrazole ligand. mdpi.com |

| [Ag(μ-Cl)(PPh₃)₂]₂·2CHCl₃ | A chloride-bridged dimer of a triphenylphosphine (B44618) silver(I) complex. | The Ag-Cl bridge bonds are longer than the sum of their covalent radii. rsc.org |

| [Ag(1-κP)(μ(P,N)-1)]ₙ[BF₄]ₙ | A coordination polymer formed from the reaction of Ag[BF₄] with two equivalents of 1'-(diphenylphosphino)-1-cyanoferrocene. | Contains both P,N-chelating and P,N-bridging phosphinoferrocene (B6310582) ligands. rsc.org |

Powder X-ray Diffraction for Bulk and Nanocrystalline Materials

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline phases present in bulk and nanocrystalline materials. researchgate.net Unlike single-crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on polycrystalline powders, making it a versatile tool for routine phase identification and analysis of material purity. researchgate.net

In the context of silver-phosphide systems, PXRD is used to confirm the formation of the desired crystalline phase and to identify any impurities. For example, in the synthesis of nano-modified silver phosphate (B84403), PXRD patterns clearly show the diffraction peaks corresponding to both silver phosphate and nano-sized metallic silver, confirming the successful loading of silver onto the silver phosphate. chalcogen.ro The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material. cdmf.org.br

Rietveld refinement of PXRD data can provide more detailed structural information, such as lattice parameters, bond lengths, and bond angles. acs.org This method has been used to study the structure of silver phosphate microcrystals, confirming their cubic structure and providing insights into the arrangement of [AgO₄] and [PO₄] tetrahedra. cdmf.org.br

Furthermore, PXRD is employed to study the structural changes in materials under different conditions. For instance, it has been used to analyze silver-doped phosphate-based glasses, revealing that silver is incorporated into the glass structure without forming a separate crystalline phase. researchgate.net

The following table summarizes the application of PXRD in the analysis of silver-phosphide materials.

| Material | Analytical Goal | Key Findings from PXRD |

| Nano-metal Ag-modified silver phosphate | Phase identification | Confirmed the presence of both silver phosphate and nano-sized metallic silver phases. chalcogen.ro |

| Silver phosphate microcrystals | Structural characterization | Confirmed the cubic crystal structure and enabled Rietveld refinement for detailed structural parameters. cdmf.org.bracs.org |

| Silver-doped calcium phosphate ceramics | Phase analysis | Showed that silver was incorporated into the calcium phosphate phase without forming a distinct silver or silver phosphate phase. researchgate.net |

| Silver phosphate (Ag₃PO₄) | Phase conversion monitoring | Verified a high phase conversion ratio during the electro-reduction of Ag₃PO₄ to silver powder. researchgate.net |

High-Energy X-ray Diffraction for Atomic-Scale Probing

High-energy X-ray diffraction (HEXRD) is a powerful technique that utilizes high-energy X-rays to probe the atomic-scale structure of materials, including amorphous systems like glasses. kent.ac.ukacs.org This method provides information on the short- and intermediate-range order, offering insights into the local atomic environment. kent.ac.ukacs.org

In the study of silver-doped phosphate-based glasses, HEXRD has been instrumental in understanding the structural arrangement of the phosphate network and the role of silver within it. kent.ac.uknih.gov The data from HEXRD, often combined with other techniques like nuclear magnetic resonance (NMR) spectroscopy, reveals how the incorporation of silver affects the glass structure. kent.ac.ukacs.org

Studies have shown that in these glasses, the fundamental phosphate chain structure can be altered by the presence of silver ions. kent.ac.uknih.gov This structural rearrangement is believed to be responsible for the controlled release of silver ions, which is crucial for their biological applications. nih.gov HEXRD allows researchers to investigate the local coordination environment around the silver ions, providing details that are not accessible with conventional XRD techniques. kent.ac.ukacs.org

The combination of HEXRD with techniques like X-ray Absorption Spectroscopy (XAS) provides a comprehensive picture of the atomic-level structure of these complex materials. kent.ac.ukacs.org This detailed structural understanding is vital for tailoring the properties of these glasses for specific applications.

Analysis of Coordination Geometries and Bonding Motifs

The d¹⁰ electronic configuration of the silver(I) ion allows for a flexible coordination environment, leading to a wide variety of coordination geometries and bonding motifs in its complexes. rsc.org The coordination number, which is the number of donor atoms bonded to the central metal ion, can range from two to six, with two, four, and six being the most common. uomustansiriyah.edu.iq The specific geometry is influenced by a delicate balance of factors including the steric and electronic properties of the ligands, the nature of the counter-anion, and crystal packing forces. researchgate.netnih.gov

Phosphanide (B1200255) ligands can coordinate to a silver center in several ways, depending on the number of phosphorus donor atoms they possess and their spatial arrangement.

Monodentate ligands , such as triphenylphosphine (PPh₃), bind to the silver ion through a single phosphorus atom. nih.gov The steric bulk of these ligands can influence the coordination number, with larger ligands favoring lower coordination numbers. nih.gov

Bidentate ligands , like bis(diphenylphosphino)methane (dppm), have two phosphorus donor atoms that can chelate to a single metal center or bridge two different metal centers. mdpi.comunife.it Chelating bidentate phosphines can enhance the stability of the silver(I) complexes. nih.gov

Tridentate ligands possess three phosphorus donor atoms and can coordinate to a silver center in a "tripod-like" fashion, leading to more complex and rigid structures.

The versatility of phosphine ligands allows for the construction of a diverse range of silver(I) complexes, from simple mononuclear species to intricate dinuclear and polynuclear architectures. nih.govresearchgate.net

In polynuclear silver-phosphanide complexes, phosphanide ligands can act as bridges between two or more metal centers. The notation μₙ is used to denote that a ligand is bridging n metal centers.

μ₂-Bridging: A phosphanide ligand that bridges two silver centers is denoted as μ₂. This is a common bonding motif in dinuclear silver complexes, where two phosphanide ligands can bridge two silver ions, often forming a central ring structure. rsc.org For example, in some dicationic dimeric complexes, two silver(I) ions are doubly bridged by the exocyclic sulfur atoms of two thioamide ligands, forming a central Ag₂(μ-S)₂ core, with phosphine ligands completing the coordination sphere of each metal center. rsc.org

μ₃-Bridging: In more complex clusters, a ligand can bridge three metal centers, which is known as μ₃-bridging. This type of bonding is observed in heterocubane complexes, such as [Ag(μ₃-X)(1-κP)]₄ (where X = Cl, Br, I), where the halide and phosphine ligands create a cube-like structure with the silver atoms. rsc.org Similarly, alkynide ligands can exhibit a μ₃-η¹η¹η¹ trinuclear structural motif in silver clusters. rsc.org

The ability of phosphanide and other co-ligands to adopt various bridging modes is a key factor in the formation of the diverse and often aesthetically pleasing structures of polynuclear silver(I) complexes.

Formation of Dimers, Oligomers, and Coordination Polymers

The interaction between phosphanide-containing ligands and silver(I) ions frequently leads to the formation of supramolecular structures such as dimers, oligomers, and coordination polymers. The final architecture of these assemblies is highly dependent on factors like the stoichiometry of the reactants, the nature of the solvent, and the steric and electronic properties of the phosphanide ligand.

The selective formation of either dimers or one-dimensional (1D) coordination polymers can be controlled by the ratio of the silver(I) salt to the phosphanide ligand. nih.govresearchgate.net For instance, reactions involving the diphosphorus (B173284) complex [Cp₂Mo₂(CO)₄(η²-P₂)] and a silver(I) salt can yield a dimer when the phosphine ligand is in excess. Conversely, an excess of the silver(I) salt can promote the formation of a 1D coordination polymer. nih.gov This control is attributed to the flexible coordination modes of the diphosphorus ligand, which can adopt different binding arrangements based on the reaction conditions. nih.gov

Dinuclear silver(I) complexes, or dimers, often feature a bimetallic eight-membered cyclic core, as seen in complexes with bridging bisphosphinomethanes. mdpi.com The formation of such dimers can be influenced by steric hindrance from bulky substituents on the phosphine ligands, which may prevent further coordination and polymer growth. mdpi.com In some cases, dimeric structures are stabilized by intramolecular hydrogen bonding. rsc.org

Coordination polymers of phosphanide-silver systems can exhibit various dimensionalities. One-dimensional "chickenwire" polymers have been reported, and interestingly, discrete bowl-shaped complexes can be considered their isomeric precursors, highlighting a relationship between discrete clusters and extended polymeric structures. rsc.org The assembly of 1D coordination oligomers can also lead to the formation of uniform nanoparticles, suggesting a stepwise assembly process. nih.gov Two-dimensional (2D) coordination polymers have also been synthesized, where monothiocarbonate ligands, for example, can bridge four silver(I) centers to create a complex network. mdpi.com The formation of these extended structures is a key area of research, driven by their potential applications in materials science. nih.govmpg.demdpi.com

Table 1: Examples of Phosphanide;Silver Dimers, Oligomers, and Coordination Polymers

| Compound Type | Example Compound | Key Structural Feature | Reference |

|---|---|---|---|

| Dimer | [Ag₂(η²-1)₂(η¹:η¹-1)₂][TEF]₂ | Formed in the presence of excess P₂ ligand. | nih.gov |

| Coordination Polymer (1D) | [Ag₂(η¹:η¹-1)₃]n[TEF]₂n | Formed in the presence of excess Ag(I) salt. | nih.gov |

| Dimer | [Ag(dcypm)]₂X₂ (X = PF₆⁻, CF₃SO₃⁻, or CN⁻) | Bimetallic eight-member cyclic [AgPCP]₂ core. | mdpi.com |

| Coordination Polymer (2D) | [{Ag₄(SC(O)OⁱPr)₂(2,2′-bpy)₄}(PF₆)₂]n | Monothiocarbonate ligands bridge four Ag(I) centers. | mdpi.com |

Argentophilic Interactions and Other Non-Covalent Forces

Argentophilic interactions, which are attractive forces between silver(I) ions (Ag···Ag), play a significant role in the structural chemistry of phosphanide-silver complexes. These interactions, with distances typically shorter than the sum of the van der Waals radii of two silver atoms (approximately 3.44 Å), can influence the nuclearity and geometry of the resulting clusters and polymers. mdpi.comrsc.org

In dinuclear silver(I) complexes, intramolecular argentophilic interactions can be observed, with Ag···Ag distances around 2.981 Å. mdpi.com The presence and strength of these interactions can be modulated by the coordination of other ligands. For instance, the coordination of pyrazole to a dinuclear silver bisphosphine complex leads to an elongation of the Ag···Ag distance, weakening the argentophilic interaction. mdpi.com Trinuclear silver complexes can also exhibit argentophilic interactions, with intermetallic distances in the range of 2.8893(3) Å to 2.8987(3) Å. rsc.org

However, the simple presence of a short Ag···Ag distance is not always a definitive proof of a bonding interaction. It is crucial to consider other factors, such as the electronic environment of the silver centers, to distinguish between attractive and repulsive contacts. mdpi.comcsic.es In some dimeric structures with Ag···Ag separations greater than 3.5 Å, the existence of significant argentophilic interactions is excluded. rsc.org

Table 2: Selected Ag···Ag Distances in this compound Complexes

| Complex Type | Ag···Ag Distance (Å) | Significance | Reference |

|---|---|---|---|

| Dinuclear bisphosphinomethane complex | 2.981 | Indicative of argentophilic interaction. | mdpi.com |

| Trinuclear PNNP ligand complex | 2.8893(3) - 2.8987(3) | Within the range of argentophilic interactions. | rsc.org |

| Dinuclear complex with bridging thioamide ligands | 3.513 | Argentophilic interactions are excluded. | rsc.org |

| Coordination polymer with monothiocarbonate ligands | 3.019 - 3.112 | Suggests argentophilic interactions. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

NMR spectroscopy is an indispensable tool for the characterization of phosphanide-silver compounds, providing detailed structural and electronic information in both solution and the solid state. researchgate.net

¹H, ¹³C, and ³¹P NMR for Ligand and Complex Characterization

In solution, ¹H, ¹³C, and ³¹P NMR spectroscopy are routinely used to confirm the formation of phosphanide-silver complexes and to elucidate their structures. researchgate.netajol.info ³¹P NMR is particularly informative, as the chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment. ajol.infounirioja.es The coordination of a phosphine ligand to a silver center typically results in a significant change in the ³¹P chemical shift compared to the free ligand. unirioja.es

For example, in the formation of a phosphine-iminophosphorane adduct, the transformation can be monitored by ³¹P{¹H} NMR, with distinct signals appearing for the iminophosphorane and phosphine groups upon complexation. rsc.org Similarly, the reaction of rigid triphosphine (B1213122) ligands with silver salts can be followed by ³¹P NMR, which reveals the formation of different species depending on the metal-to-ligand ratio. rsc.org The spectra can show multiple phosphorus environments, indicating the presence of complex structures in solution. rsc.org

¹H and ¹³C NMR provide complementary information, confirming the structure of the organic ligands and detecting changes upon coordination to the silver ion. researchgate.netajol.inforsc.org For instance, ¹H NMR can show a downfield shift of signals for protons near the coordination site. ajol.info In some cases, two-dimensional NMR techniques like ³¹P-¹H 2D NMR are employed to correlate phosphorus and proton nuclei, aiding in the assignment of complex spectra. rsc.org

Solid-State ³¹P and ¹⁰⁹Ag NMR for Local Environments

Solid-state NMR (SSNMR) spectroscopy offers a powerful method for probing the local atomic environments in phosphanide-silver systems, especially for insoluble coordination polymers and clusters. researchgate.netnih.gov High-resolution ³¹P cross-polarization magic-angle spinning (CP/MAS) NMR spectra can reveal the number of distinct phosphorus sites within the crystal lattice. researchgate.net

¹⁰⁹Ag SSNMR, although more challenging due to the low gyromagnetic ratio and long relaxation times of the ¹⁰⁹Ag nucleus, provides direct information about the silver coordination environment. nih.govnih.govblogspot.com The ¹⁰⁹Ag chemical shifts are sensitive to the coordination number and the nature of the coordinating atoms (e.g., phosphorus, sulfur, iodine, or oxygen). nih.govnih.gov Studies on silver(I) complexes with N-thiophosphorylated thiourea (B124793) and thioamide ligands have shown that ¹⁰⁹Ag NMR data correlates well with crystal structure data, allowing for the determination of the silver coordination sphere. nih.gov In silver iodide-silver phosphate glasses, the ¹⁰⁹Ag chemical shift is strongly dependent on composition and temperature, reflecting changes in the silver ion's binding and mobility. nih.gov

The combination of ³¹P and ¹⁰⁹Ag SSNMR provides a comprehensive picture of the bonding in these materials. For silver dialkylphosphite salts, these techniques, combined with DFT calculations, were crucial in confirming a P-bonded dimeric structure. researchgate.net

Indirect Spin-Spin Coupling Analysis (e.g., ¹J(Ag,P) and ¹J(P,P))

The analysis of indirect spin-spin coupling constants (J-coupling) in NMR spectra provides valuable insights into the bonding between nuclei. In phosphanide-silver complexes, the one-bond coupling between silver and phosphorus, ¹J(Ag,P), is particularly informative. researchgate.netresearchgate.net Silver has two spin-active isotopes, ¹⁰⁷Ag (I=1/2, 51.8% abundance) and ¹⁰⁹Ag (I=1/2, 48.2% abundance), both of which couple to the ³¹P nucleus, often resulting in characteristic splitting patterns in the ³¹P NMR spectrum. researchgate.netresearchgate.net

The magnitude of ¹J(¹⁰⁹Ag,³¹P) has been shown to correlate inversely with the Ag-P bond length; a shorter bond generally leads to a larger coupling constant. researchgate.net Values for |¹J(¹⁰⁹Ag,³¹P)| in silver-tertiary phosphine complexes can range from approximately 400 Hz to over 1300 Hz. researchgate.netresearchgate.net For instance, in a series of [Ph₃PAgX]n complexes, the coupling constant varied from 401 Hz to 869 Hz depending on the anion X. researchgate.net In silver dialkylphosphite salts, very large coupling constants up to 1318 Hz have been reported, indicating a strong, direct Ag-P bond. researchgate.net

Two-bond couplings between phosphorus nuclei, ²J(P,P), can also be determined from solid-state NMR spectra and provide information about the connectivity within polynuclear complexes. nih.govacs.org In solution, different coupling constants can help distinguish between different coordination environments, such as AgP₂ and AgP₃ centers in solution. rsc.org

Table 3: Representative ¹J(¹⁰⁹Ag,³¹P) Coupling Constants in this compound Complexes

| Complex Type | Anion/Ligand | |¹J(¹⁰⁹Ag,³¹P)| (Hz) | Method | Reference |

|---|---|---|---|---|

| [Ph₃PAgX]n | N₃⁻ | 401 ± 10 | Solid-State ³¹P NMR | researchgate.net |

| [Ph₃PAgX]n | Cl⁻ | 663 ± 10 | Solid-State ³¹P NMR | researchgate.net |

| [Ph₃PAgX]n | I⁻ | 542 ± 10 | Solid-State ³¹P NMR | researchgate.net |

| [Ph₃PAgX]n | SO₃CF₃⁻ | 869 ± 10 | Solid-State ³¹P NMR | researchgate.net |

| Silver dialkylphosphite salts | Dialkylphosphite | 1250 - 1318 ± 10 | Solid-State ¹⁰⁹Ag/³¹P NMR | researchgate.net |

| Ag₄(L1)₃ complex | Triflate | 363 and 534 | Solution ³¹P NMR | rsc.org |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the structural characterization of phosphanide-silver compounds. vscht.cztum.de These methods probe the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to molecular structure, bonding, and symmetry. mt.comamericanpharmaceuticalreview.com

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. vscht.cz For example, the absence of a characteristic P=O stretching band around 1250 cm⁻¹ in the IR spectra of silver dialkylphosphite salts was a key piece of evidence against a simple keto tautomer structure. researchgate.net In complexes containing ligands with C=O or C=S bonds, the shifts in the stretching frequencies of these groups upon coordination to silver can confirm the involvement of the oxygen or sulfur atoms in bonding. mdpi.com

Raman spectroscopy is often complementary to IR spectroscopy, as vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. mt.com This is due to the different selection rules for the two techniques: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in polarizability. vscht.cz Raman spectroscopy has been used to prove the metallophilic nature of absorption bands in dinuclear silver complexes by observing the Ag-Ag stretching vibration. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS), which utilizes silver nanoparticles or surfaces to dramatically increase the Raman signal, is a powerful variant for studying species adsorbed on silver. mdpi.com

In the study of phosphanide-silver systems, IR spectra can confirm the presence of specific ligands, such as the C₆F₅ groups in a heteropolynuclear complex, identified by a strong band at ~954 cm⁻¹. unirioja.es Both IR and Raman spectroscopy can be used to distinguish between different polymorphic forms of a compound, as the different crystal packing arrangements lead to distinct vibrational spectra. americanpharmaceuticalreview.com

Assignment of Characteristic Absorption Bands

Spectroscopic methods such as UV-Vis, FT-IR, and Raman are instrumental in identifying the characteristic absorption bands of this compound compounds.

UV-Visible Spectroscopy: Silver phosphide (B1233454) (Ag₃P) materials exhibit significant absorption in the visible light spectrum. Pure Ag₃P can absorb light with wavelengths shorter than 530 nm. researchgate.net In nanocomposites, such as those containing metallic silver, a broad absorbance peak around 320 nm may be observed, which is attributed to the metallic Ag particles. researchgate.net The optical bandgap for silver phosphate microcrystals is typically between 2.30 and 2.32 eV, indicating strong absorption in the visible region. acs.org Some silver-containing phosphate glasses show absorption bands around 290 nm and 340 nm, characteristic of Agₘˣ⁺ silver clusters. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectra of silver phosphate compounds are characterized by the vibrational modes of the phosphate (PO₄³⁻) groups. ekb.egtandfonline.com These typically appear in the regions of 1000–750 cm⁻¹ and 550–450 cm⁻¹. ekb.eg Specifically, absorption bands around 1073 cm⁻¹ (ν₃), 945 cm⁻¹ (ν₁), 589 cm⁻¹ (ν₄), and 497 cm⁻¹ (ν₂) are attributed to the characteristic vibrations of the PO₄³⁻ tetrahedron. tandfonline.com

Raman Spectroscopy: Raman spectroscopy provides further insight into the structural order of these materials. For silver phosphate powders, well-defined Raman-active modes confirm a structurally ordered arrangement at a short range. cdmf.org.br The spectra are dominated by the internal modes of the [PO₄] tetrahedra. cdmf.org.br

Table 1: Characteristic Absorption Bands in this compound Systems

| Spectroscopic Technique | Wavelength/Wavenumber Range | Assignment | Reference |

|---|---|---|---|

| UV-Visible | < 530 nm | Absorption by pure Ag₃P | researchgate.net |

| UV-Visible | ~320 nm | Metallic Ag particles in nanocomposites | researchgate.net |

| UV-Visible | 290 nm, 340 nm | Agₘˣ⁺ silver clusters in phosphate glasses | mdpi.com |

| FT-IR | 1000–750 cm⁻¹, 550–450 cm⁻¹ | Vibrational modes of PO₄³⁻ groups | ekb.eg |

| FT-IR | 1073, 945, 589, 497 cm⁻¹ | Characteristic vibrations of PO₄³⁻ tetrahedron | tandfonline.com |

| Raman | - | Internal modes of [PO₄] tetrahedra | cdmf.org.br |

Probing Ligand-Metal Interactions and Coordination Environments

Spectroscopic techniques are also vital for probing the interactions between ligands and the silver metal center, as well as defining the coordination environment.

In silver(I) complexes with phosphine ligands, ³¹P NMR spectroscopy is a powerful tool. For instance, a Ag-P coupling constant of 550 Hz is consistent with a linear two-coordinate complex in solution. nih.gov The coordination of ligands like pyrazole to a bimetallic [Ag(dppm)]₂ core can lead to an elongation of the Ag···Ag distance, indicating a change in the metal-metal interaction. mdpi.com In dinuclear silver(I) nitrate complexes with bridging bisphosphinomethanes, the coordination of pyrazole can change the coordination environment of the silver atom to a distorted trigonal bipyramidal geometry. mdpi.com The Ag-P bond lengths in such complexes are typically in the range of 2.396(2) to 2.446(1) Å. mdpi.com

In the solid state, weak electrostatic interactions can exist between a fluorine atom of a BF₄⁻ anion and the silver cation in some complexes. nih.gov The nature of the ligand also plays a significant role; for example, the use of a diphosphine with a more rigid backbone can lead to the formation of mononuclear complexes instead of dimeric structures. rsc.org

Table 2: Probing Ligand-Metal Interactions in this compound Systems

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| ³¹P NMR | Ag-P coupling constant of 550 Hz | Linear two-coordinate Ag(I) complex | nih.gov |

| X-ray Diffraction | Elongation of Ag···Ag distance upon ligand coordination | Weakening of argentophilic interactions | mdpi.com |

| X-ray Diffraction | Ag-P bond lengths of 2.396(2) - 2.446(1) Å | Typical bond lengths for silver bis-phosphine complexes | mdpi.com |

| X-ray Diffraction | Weak interaction between BF₄⁻ and Ag⁺ | Electrostatic interaction | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Identification

Mass spectrometry is a key technique for determining the molecular weight and identifying fragmentation patterns of this compound compounds. Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to characterize fragile metal clusters. acs.org For instance, the formula of a ligand-protected silver cluster was identified as Ag₃₂(SG)₁₉ using this method. acs.org The fragmentation of these clusters can be influenced by instrumental parameters and sample solution conditions. acs.org In the mass spectrum of some gold(I)-silver(I) phosphido-bridged complexes, a peak corresponding to the [Au(PPh₂H)]⁺ fragment can be observed. unirioja.es High-precision online methods using an elemental analyzer-pyrolysis interfaced with an isotopic ratio mass spectrometer (EA-Py-CF-IRMS) have been developed for the analysis of silver phosphate, demonstrating its stability and suitability as a reference material for oxygen isotope ratio determination. nih.govresearchgate.net

Electron Microscopy (TEM, SEM) for Nanostructured Materials

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for the characterization of nanostructured this compound materials.

High-Resolution TEM (HRTEM) allows for the direct visualization of the lattice structure and assessment of the crystallinity of this compound nanomaterials. HRTEM images can show the lattice fringes of the crystalline material, and the corresponding selected area electron diffraction (SAED) patterns can confirm the crystal structure. researchgate.netkemdikbud.go.id For example, the (211) plane of silver phosphate has been identified in HRTEM images, and the polycrystalline nature of the material has been confirmed by SAED patterns. researchgate.net The presence of well-defined diffraction peaks in X-ray diffraction (XRD) patterns also indicates a high degree of crystallinity. acs.org

Table 3: Electron Microscopy Analysis of this compound Nanomaterials

| Technique | Observation | Finding | Reference |

|---|---|---|---|

| SEM | Varied particle shapes (tetraploid, rod, polyhedral) | Morphology is dependent on synthesis solvent | acs.org |

| TEM | Spherical nanoparticles with average size of 25 nm | Size and distribution of Ag₃PO₄ nanoparticles | researchgate.net |

| HRTEM | Lattice fringes corresponding to the (211) plane | Crystalline nature of silver phosphate | researchgate.net |

| SAED | Diffraction rings | Polycrystalline structure of silver phosphate | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES), is a powerful element-specific technique for probing the electronic structure and oxidation states of silver in these systems. uu.nlnih.gov XANES spectra can provide information on the formal oxidation state of silver by analyzing the position of the absorption edge. uu.nlresearchgate.net For silver-doped phosphate-based glasses, the Ag K-edge XANES spectra can be compared to those of reference compounds like Ag⁰ foil and Ag₃PO₄ to determine the oxidation state of silver in the glass. researchgate.net It has been shown that the oxidation state of silver in such glasses is +1. researchgate.net Furthermore, XANES is sensitive to the coordination geometry of the absorbing atom, with pre-edge features providing insight into the local environment. washington.edu In situ XAS measurements can be employed to follow the formation of silver nanoparticles in real-time. acs.org

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of this compound systems. The absorption of UV or visible light by these compounds promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of absorption are characteristic of the energy differences between the orbitals involved, providing valuable insights into bonding, structure, and optical characteristics. The electronic spectra of silver-phosphine complexes and silver phosphate materials are typically governed by a combination of transitions, including metal-centered (d-d), ligand-centered (π→π*), and charge-transfer (CT) transitions. uomustansiriyah.edu.iqsolubilityofthings.com

Detailed analysis of the UV-Vis spectra of heteroleptic silver(I) complexes containing both diimine and phosphine ligands reveals distinct absorption bands. mdpi.com For instance, complexes with 2,9-bis(styryl)-1,10-phenanthroline and bis[(2-diphenylphosphino)phenyl] ether ligands exhibit nearly identical absorption characteristics, with bands appearing at approximately 240 nm and in the 330–380 nm range. mdpi.com Theoretical simulations support the experimental findings, assigning the lower-energy bands (around 370-450 nm) to charge-transfer transitions, while the higher-energy bands (in the 250–280 nm region) are consistent with ligand-based electronic transitions. mdpi.com The introduction of strong electron-donating groups on the ligands can significantly alter the electronic structure, leading to red-shifts in the absorption and emission spectra. mdpi.com

In solid-state silver phosphate (Ag₃PO₄) and silver pyrophosphate (Ag₄P₂O₇) systems, UV-Vis spectroscopy, often using diffuse reflectance, is employed to determine their optical properties, particularly the optical band gap (E_gap). cdmf.org.bracs.org Silver phosphate microcrystals synthesized via the hydrothermal method show strong absorption in the visible light spectrum, with an optical band gap measured between 2.30 and 2.32 eV. acs.org This absorption, corresponding to a wavelength of approximately 540 nm, facilitates electronic transitions from the valence band to the conduction band. acs.org Similarly, studies on silver pyrophosphate (Ag₄P₂O₇) powders have shown that their band gap is controlled by indirect electronic transitions. cdmf.org.br

For silver-doped phosphate glasses, UV-Vis spectra reveal an absorption peak in the UV region around 230 nm, which is attributed to the presence of ionic Ag⁺. researchgate.net This absorption experiences a red shift as the concentration of silver ions increases. researchgate.net In contrast, silver nanoparticles exhibit optical properties dominated by a phenomenon known as surface plasmon resonance (SPR), where collective oscillations of conduction electrons lead to very strong absorption at specific wavelengths, which is highly dependent on particle size and shape. mdpi.comsigmaaldrich.com

Interactive Data Table: Spectroscopic Properties of Silver-Phosphorus Compounds

The following table summarizes key UV-Vis absorption data and optical properties for representative this compound systems based on published research findings.

| Compound/System | Absorption λmax (nm) | Emission λmax (nm) | Optical Band Gap (E_gap) (eV) | Assigned Transition(s) | Reference |

| Silver(I) complex with bis(styryl)-phenanthroline and POP ligand¹ | ~240, 330-380 | 485 | - | π→π, Charge Transfer | mdpi.com |

| Silver(I) complex with styryl-phenanthroline and POP ligand¹ | ~240, 330-380 | 480 | - | π→π, Charge Transfer | mdpi.com |

| Silver(I) complex with (Et₂N)-phenanthroline and POP ligand¹ | ~280, ~447 | 580 | - | π→π*, Charge Transfer | mdpi.com |

| Silver Phosphate (Ag₃PO₄) Microcrystals | ~540 | - | 2.30 - 2.32 | Valence Band to Conduction Band | acs.org |

| Silver Pyrophosphate (Ag₄P₂O₇) | - | - | - | Indirect Electronic Transitions | cdmf.org.br |

| Ag⁺ ions in Phosphate Glass Matrix | ~230 | - | - | Metal-centered (d-orbital) | researchgate.net |

¹POP = Bis[(2-diphenylphosphino)phenyl] ether

Research Findings Summary:

Silver(I) Phosphine Complexes : The electronic spectra of these complexes are characterized by high-energy absorption bands (240-280 nm) and lower-energy bands (330-450 nm). mdpi.com The high-energy bands are generally assigned to intraligand π→π* transitions located on the aromatic systems of the phosphine and diimine ligands. uomustansiriyah.edu.iqmdpi.com The lower-energy absorptions are attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are sensitive to the nature of the ligands and the geometry of the complex. solubilityofthings.commdpi.com

Silver Phosphate Materials : As semiconductors, the optical properties of materials like Ag₃PO₄ are defined by their band gap energy. UV-Vis spectroscopy confirms they are active in the visible range, with a band gap of around 2.3 eV, making them suitable for photocatalytic applications under visible light. acs.org The electronic promotion in these materials is from the valence band, formed by O 2p and Ag 4d orbitals, to the conduction band, primarily composed of Ag 5s and 5p orbitals.

Ionic Silver in Phosphate Matrices : The distinct UV absorption around 230 nm in silver-doped phosphate glasses is characteristic of electronic transitions within the Ag⁺ ion itself, likely the 4d¹⁰ → 4d⁹5s¹ transition. researchgate.net This demonstrates that even in a simple ionic state, silver contributes to the electronic absorption profile of the material.

Theoretical and Computational Investigations of Phosphanide;silver Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phosphanide (B1200255);silver compounds, offering insights that are often complementary to experimental data. DFT calculations allow for the detailed examination of molecular and solid-state structures, electronic properties, and reaction energetics, providing a fundamental understanding of these materials.

Prediction and Validation of Molecular and Solid-State Geometries

DFT calculations have been instrumental in predicting and validating the geometries of various silver-phosphanide compounds, from simple inorganic salts to complex organometallic structures. For instance, in the case of silver orthophosphate (Ag₃PO₄), hybrid DFT calculations have been shown to accurately reproduce its structural properties. bath.ac.uk The calculated lattice parameter for the cubic structure of Ag₃PO₄ from hybrid DFT is 6.072 Å, which is in close agreement with the experimentally determined value of 6.004 Å. bath.ac.uk This compound features a cubic crystal structure formed by three silver cations (Ag⁺) and one phosphate (B84403) anion (PO₄³⁻). softschools.com The silver ions are bonded in a distorted square co-planar geometry to four oxygen atoms, with all Ag-O bond lengths being 2.37 Å. The phosphorus atom is tetrahedrally coordinated to four oxygen atoms, with P-O bond lengths of 1.55 Å. materialsproject.org

DFT has also been employed to study more complex systems, such as dinuclear silver complexes with phosphine-phosphine oxide ligands. acs.org In these cases, DFT helps to understand the non-symmetrical coordination of the phosphanide oxide fragments to the silver ions. acs.org Furthermore, DFT calculations have been crucial in understanding the geometries of two-coordinate group 12 metal complexes with bulky phosphanide ligands, where significant deviations from linearity are observed in the solid state. acs.orgchemrxiv.orgcardiff.ac.ukchemrxiv.org These calculations suggest that steric demands of the ligand are responsible for the bent P-M-P (M=metal) angles. acs.orgchemrxiv.orgcardiff.ac.ukchemrxiv.org The predictive power of DFT extends to identifying energetically competitive crystal structures and understanding phase stability in silver-based compounds. aps.orgresearchgate.net

Table 1: Comparison of Experimental and DFT Calculated Structural Parameters for Silver Phosphanide Compounds

| Compound | Parameter | Experimental Value | DFT Calculated Value | Source |

| Ag₃PO₄ | Lattice Parameter (Å) | 6.004 | 6.072 | bath.ac.uk |

| Ag₃PO₄ | Ag-O Bond Length (Å) | - | 2.37 | materialsproject.org |

| Ag₃PO₄ | P-O Bond Length (Å) | - | 1.55 | materialsproject.org |

| [Ag₂(P³O)₂] | Ag-P(O) Bond Length (Å) | 2.3895(1) | - | acs.org |

| M[P(SiⁱPr₃)₂]₂ (M=Zn, Cd, Hg) | P-M-P Angle (°) | Non-linear | Non-linear | acs.orgchemrxiv.orgcardiff.ac.ukchemrxiv.org |

This table presents a comparison of structural parameters determined from experimental techniques and those predicted by DFT calculations for various silver phosphanide compounds.

Elucidation of Electronic Structure, Bonding Characteristics, and Orbital Interactions

DFT calculations provide a detailed picture of the electronic structure and bonding in silver phosphanide compounds. In silver orthophosphate, analysis of the valence band shows strong covalent interactions within the tetrahedral PO₄³⁻ units. bath.ac.uk There is also clear evidence of hybridization between the silver 4d and oxygen 2p states. bath.ac.uk The electronic structure of novel cyano(silyl)phosphanide anions has also been investigated using computational methods, revealing their P- and N-nucleophilicity. nih.gov

For dinuclear silver complexes, DFT helps to understand the nature of the metal-ligand bonds. Natural bond orbital analyses have shown that σ-donation from the nitrogen lone pair to the silver's empty 5s orbital is a dominant feature in the dative metal-ligand bonding. researchgate.net In complexes with a linear Nax-W-E-Q (E = P, As, Sb, Bi; Q = O, S, Se, Te) core, the π-electron density is delocalized over the three atoms of the W-E-Q unit. researchgate.net Both fractional bond orders and Wiberg bond indexes from DFT calculations indicate the presence of both W-E and E-Q double bonds. researchgate.net

Analysis of Metal-Binding Energies and Stability

DFT is a valuable tool for assessing the stability of silver phosphanide compounds by calculating metal-binding energies. Studies on small silver clusters have utilized DFT to determine their free energies of formation, revealing that cationic clusters are thermodynamically more stable than their neutral counterparts. rsc.org This theoretical finding is consistent with experimental observations. rsc.org

In the context of silver ion complexes with various nitrogen-containing ligands, DFT calculations have shown that two-coordinated complexes are the most stable. researchgate.net These complexes exhibit the shortest Ag⁺-N bond distances, highest vibrational frequencies, largest bond orders, and the most favorable Gibbs free energy of formation. researchgate.net Furthermore, natural energy decomposition analyses indicate that these two-coordinated complexes have enhanced electrostatic interaction and charge transfer energies, contributing to their stability. researchgate.net DFT calculations have also been used to study the binding of small silver clusters to DNA bases, finding that the clusters prefer to bind to doubly bonded ring nitrogens and that the binding strength varies with the cluster size. aip.org

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

DFT calculations have become increasingly important for predicting and interpreting spectroscopic data, particularly NMR chemical shifts and coupling constants. While empirical rules can be unreliable, DFT-based protocols have been developed for the accurate prediction of ³¹P NMR chemical shifts in phosphine-ligated transition-metal complexes. quanthic.fr These protocols often involve structural optimization and the calculation of magnetic shielding tensors. quanthic.fr

For silver complexes, DFT calculations have been used to predict ¹H and ¹³C chemical shifts, which is crucial for structure elucidation. nih.govresearchgate.net The accuracy of these predictions can be enhanced by using methods like the gauge-including atomic orbital (GIAO) method. nih.gov DFT has also been used to establish a correlation between the ¹⁰⁹Ag NMR chemical shift and the Brønsted acidity of the conjugate acid of the anionic ligand in [(NHC)AgX] complexes. chemrxiv.org This demonstrates the potential of using a combination of experimental NMR and DFT calculations to probe the electronic properties of these compounds. In some cases, multinuclear NMR spectroscopy reveals complex second-order splitting patterns due to strong P-P' coupling, which can be understood with the aid of DFT calculations. chemrxiv.orgchemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution Structures

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and solution structures of phosphanide;silver systems, providing insights that are not accessible through static calculations or many experimental techniques. MD simulations have been used to investigate the formation of silver nanoparticles in solution, where capping agents play a crucial role in controlling the final size and shape. rsc.org These simulations can track the nucleation of clusters and their subsequent growth into nanoparticles, revealing the influence of factors like the concentration of the capping agent. rsc.org

In the context of silver-based antiperovskites, ab initio molecular dynamics simulations, in conjunction with DFT, have been used to uncover previously overlooked energetically competitive phases and temperature-induced phase transitions. aps.org All-atom MD simulations are also valuable for understanding the interaction of silver ions with biological molecules. For example, they have been used to study the binding of silver(I) ions to proteins and peptides, helping to elucidate the mechanism of action of silver-based antimicrobial agents. mdpi.com These simulations can provide information on binding affinities and the structural changes induced by ion binding. mdpi.com Furthermore, reactive force fields in MD simulations allow for the study of very large systems, such as the self-assembly of monolayers on silver surfaces and nanocrystals. arxiv.org

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical studies, primarily using DFT, are essential for elucidating the reaction mechanisms and energetics of processes involving this compound compounds. For instance, DFT calculations have been employed to investigate the oxygen evolution reaction (OER) on different surfaces of silver orthophosphate. nih.gov These studies have shown that the (111) surface is highly active, and this high activity is related to the charge redistribution during specific steps of the OER. nih.gov

DFT has also been used to explore the electrochemical nitrogen reduction reaction (eNRR) on the surface of cuboidal silver phosphate. rsc.org These calculations have identified the most energetically favorable reaction pathway and catalytic site, demonstrating that the Ag site is preferred for the eNRR and suppresses the competing hydrogen evolution reaction. rsc.org The energetics of the formation of small silver clusters have also been studied, clarifying the effects of ligands, hydration, and oxidation states on their stability and optical properties. rsc.org

Time-Dependent Density-Functional Theory (TD-DFT) for Excited States and Luminescence Origin

Time-Dependent Density-Functional Theory (TD-DFT) has emerged as a powerful and widely-used computational method for investigating the electronic excited states of molecules and materials. chemrxiv.org It offers a favorable balance between computational cost and accuracy, making it particularly suitable for studying the complex photophysical properties of phosphanide-silver compounds. chemrxiv.orgnih.gov This theoretical approach allows for the calculation of absorption spectra, the characterization of electronic transitions, and the elucidation of the fundamental mechanisms that give rise to luminescence. chemrxiv.orgmdpi.com

Detailed research findings from TD-DFT calculations provide critical insights into how the composition and structure of phosphanide-silver complexes govern their emissive properties. For instance, in studies of three-coordinate silver(I) halide complexes featuring diphosphine ligands, TD-DFT calculations have been instrumental in identifying the specific electronic transitions responsible for their luminescence. rsc.org These calculations revealed that the observed thermally activated delayed fluorescence (TADF) originates from a (σ + Br) → π* transition. rsc.org The ability of TD-DFT to pinpoint the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding charge transfer characteristics and the origin of emission. researchgate.net

Similarly, in investigations of other silver-containing luminescent systems, TD-DFT has proven invaluable. For brightly luminescent few-atom silver clusters confined in zeolites, TD-DFT calculations, combined with experimental data, characterized the emissive species as tetrahedral Ag₄(H₂O)ₓ²⁺ clusters. nih.gov The theory explained their optical properties as arising from a confined two-electron superatom system. nih.gov The excitation promotes an electron from a s-type HOMO, composed of hybridized silver and water oxygen orbitals, to p-type LUMOs, followed by relaxation into long-lived triplet states, which are responsible for the bright photoluminescence. nih.gov

Furthermore, TD-DFT can model the influence of the surrounding environment on luminescence. Studies on silver sulfide (B99878) clusters have used TD-DFT to analyze why dual emission is observed in the crystal form but not in solution, suggesting that intermolecular interactions in the solid state stabilize a higher energy excited state. researchgate.net For luminescent one-dimensional silver(I) coordination polymers, TD-DFT calculations have shown that the HOMO can be localized on a ligand while the LUMO is distributed across multiple ligands, with negligible contribution from the silver atoms, thereby defining the nature of the electronic transition. frontiersin.org The accuracy of these predictions can depend on the choice of the functional within the TD-DFT framework, with long-range-corrected functionals often providing more accurate descriptions of absorption spectra, especially for larger clusters. acs.org

The tables below summarize key findings from representative TD-DFT studies on luminescent silver complexes, illustrating the level of detail that can be achieved.

Research Findings from TD-DFT Analysis of Silver(I)-Diphosphine Complexes

This table details the findings for a series of luminescent three-coordinate silver(I) bromide complexes with different diphosphine ligands, which exhibit thermally activated delayed fluorescence (TADF). rsc.org

| Complex | Ligand (L) | Key TD-DFT Finding | Luminescence Type |

| [(LMe)AgBr]₂ (1) | LMe = 1,2-bis[bis(2-methylphenyl)phosphino]benzene | The electronic transition responsible for TADF corresponds to (σ + Br) → π. | Blue TADF |

| (LEt)AgBr (2) | LEt = 1,2-bis[bis(2-ethylphenyl)phosphino]benzene | The electronic transition responsible for TADF corresponds to (σ + Br) → π. | Blue TADF |

| (LiPr)AgBr (3) | LiPr = 1,2-bis[bis(2-isopropylphenyl)phosphino]benzene | The electronic transition responsible for TADF corresponds to (σ + Br) → π*. | Blue TADF |

Nature of Electronic Transitions in Luminescent Silver Systems Determined by TD-DFT

This table provides examples of how TD-DFT has been used to characterize the orbitals involved in the luminescent transitions of various silver-containing systems.

| System | Nature of HOMO | Nature of LUMO | Transition Type / Luminescence Origin | Reference |

| Ag₄(H₂O)ₓ²⁺ Clusters in Zeolite | s-type, hybridized Ag and water O orbitals | p-type | Promotion from s-type HOMO to p-type LUMO, followed by relaxation to triplet states. | nih.gov |

| 1D Silver(I) Coordination Polymer | Localized on a single [2.2]paracyclophane ligand | Distributed across multiple ligands | Ligand-based transition with strong stabilization of the LUMO upon silver coordination. | frontiersin.org |

| Silver(I)-Diphosphine Complexes | (σ + Br) orbital character | π* orbital character | (σ + Br) → π* transition leading to TADF. | rsc.org |

Reactivity and Chemical Transformations of Phosphanide;silver Systems

Formation of Metal Complexes and Ligand Exchange Reactions

Silver(I) ions readily form complexes with phosphine (B1218219) ligands, resulting in compounds with diverse geometries, most commonly linear, but also trigonal planar and tetrahedral. nih.gov The formation of these complexes is influenced by the steric and electronic properties of the phosphine ligands. nih.gov For instance, bulky phosphine ligands like triphenylphosphine (B44618) tend to favor lower coordination numbers, leading to two- or three-coordinate structures. nih.gov Conversely, smaller phosphines can accommodate higher coordination numbers, resulting in tetrahedral geometries. nih.gov

Ligand exchange reactions are a common feature of silver phosphanide (B1200255) chemistry. chemguide.co.uk In these reactions, one ligand in a complex ion is substituted by another. The direction of the equilibrium in a ligand exchange reaction can often be influenced by the concentration of the participating ligands. chemguide.co.uk For example, in the presence of a high concentration of chloride ions, water ligands in a hexaaquacobalt(II) complex can be replaced by chloride ions. chemguide.co.uk Similarly, silver(I) forms stable complexes with ligands such as ammonia, cyanide, and thiosulfate, which can lead to the dissolution of sparingly soluble silver salts like silver bromide through the formation of complex ions. libretexts.org

The formation of silver-phosphine complexes is often carried out in reaction media with low donor capacity to achieve stability. nih.gov The stability of these complexes is also attributed to the strong ligand-field strength of tertiary phosphines, which creates a significant energy gap between the d-orbitals of the silver atom. nih.gov

Substitution Reactions at Phosphorus and Silver Centers

Substitution reactions can occur at both the phosphorus and silver centers in phosphanide;silver systems. Silver phosphide (B1233454) can undergo substitution reactions where the phosphorus atoms are replaced by other elements or functional groups, often requiring specific catalysts and reaction conditions.

In the context of chiral phosphorus compounds, electrophilic substitution reactions at a stereogenic phosphorus center have been studied. These reactions, such as the alkylation and arylation of trivalent phosphorus compounds, generally proceed with the retention of the absolute configuration at the phosphorus center. mdpi.com This is in contrast to bimolecular nucleophilic substitution (SN2) reactions at phosphorus, which typically proceed with an inversion of configuration. mdpi.com

A notable example of substitution leading to a change in stereochemistry is the Walden inversion, where a series of reactions can interconvert enantiomers. For instance, (−)-malic acid can be converted to (+)-chlorosuccinic acid using phosphorus pentachloride, followed by reaction with silver(I) oxide to yield (+)-malic acid, demonstrating an inversion of stereochemistry. libretexts.org

The reactivity of phosphine-boranes, which are precursors to chiral tertiary phosphines, also involves electrophilic substitution. These compounds react with alkali metals to form metal-substituted phosphine boranes that can then undergo electrophilic substitution at the phosphorus atom. mdpi.com

Role of this compound Compounds as Intermediates in Organic and Inorganic Synthesis

This compound compounds often act as crucial, highly reactive, and sometimes unstable intermediates in a variety of chemical syntheses. Their transient nature allows them to facilitate reactions, lower activation energies, and improve selectivity.

In organic synthesis, chiral phosphine-silver(I) complexes have been utilized as catalysts in various asymmetric reactions. These include aldol (B89426) reactions, allylation, Mannich-type reactions, hetero-Diels-Alder reactions, and 1,3-dipolar cycloadditions. rsc.org The use of these silver-based catalysts has proven effective in creating chiral molecules with high enantioselectivity. rsc.org

In inorganic synthesis, silver phosphide serves as a precursor for other compounds. For example, it can be oxidized to form silver oxide and phosphorus oxides, or reduced to yield elemental silver and phosphine gas. The use of organometallic precursors of silver in reactions with phosphorus-containing ligands allows for the controlled synthesis of silver phosphide nanoparticles.

The application of bulky phosphanide ligands, such as [P(SiiPr₃)₂]⁻, has enabled the synthesis and stabilization of low-coordinate d-block metal complexes. acs.orgnih.govchemrxiv.org These highly reactive complexes can serve as catalysts or reagents for small molecule activation. acs.orgnih.govchemrxiv.org

Stability and Decomposition Pathways under Controlled Environments

The stability of silver phosphanide compounds is influenced by their molecular structure and the nature of the ligands attached to the silver center. nih.gov For instance, silver(I) carboxylate complexes with aliphatic side chains have shown favorable decomposition behavior for applications like focused electron beam induced deposition (FEBID). mdpi.com Upon electron impact, these complexes fragment by losing volatile carbon dioxide, and the remaining alkyl radical can convert to a stable and volatile alkene. mdpi.com

The decomposition pathway of silver complexes can vary with temperature. nih.gov In some silver-phosphine carboxylate complexes, a carboxylate fragment cleaves off at certain temperatures, forming volatile silver-phosphine species. nih.gov The stability of the Ag-O bond can be lower in perfluorinated carboxylates. nih.gov For complexes with polymeric structures or short silver-silver contacts, decomposition may begin with the cleavage of a neutral ligand, such as trimethylphosphine (B1194731) (PMe₃). nih.gov

The thermal stability of related phosphonium (B103445) salts has also been investigated. The decomposition of these salts can be influenced by the nature of the anion. For example, replacing a chloride anion with a bis(trifluoromethylsulfonyl)imide (NTf₂) anion can significantly increase the thermal stability by inhibiting a decomposition pathway involving nucleophilic attack. tainstruments.com Isothermal experiments below the onset decomposition temperature can reveal gradual mass loss over time, indicating that long-term stability may differ from what is suggested by faster heating rate experiments. tainstruments.com

Interactive Data Table: Decomposition of Silver(I) Carboxylates

| Compound | Decomposition Behavior | Volatile Products | Reference |

| Silver(I) 2,2-dimethylbutanoate | Efficient decomposition under electron irradiation | CO₂, 2-methyl-2-butene | mdpi.com |

| Silver(I) benzoate | Less efficient decomposition compared to aliphatic carboxylates | - | mdpi.com |

| Silver(I) 3,3-dimethyl-1-butynyl | Lower decomposition efficiency | - | mdpi.com |

| Silver(I) pentafluoropropionate | High silver content in deposits after FEBID | - | mdpi.com |

Interactive Data Table: Thermal Stability of Phosphonium Salts

| Compound | Onset Decomposition Temperature (°C) at 10°C/min | Decomposition Pathway | Reference |

| pw.liveCl | Lower than other analogues | Nucleophilic attack by chloride | tainstruments.com |

| pw.liveNTf₂ | Significantly higher than pw.liveCl | Inhibited nucleophilic attack | tainstruments.com |

| nih.govNTf₂ | ~365-370 | - | tainstruments.com |

Applications in Advanced Materials and Catalysis

Catalytic Applications of Phosphanide (B1200255);Silver Compounds and Complexes

Silver(I) salts, characterized by their moderate Lewis acidity, are effective catalysts and promoters for various organic reactions. rsc.org Their interaction with functional groups like halogens and sulfur, as well as carbon-carbon multiple bonds, facilitates cycloadditions, rearrangements, and glycosylation reactions. rsc.org When combined with phosphine (B1218219) ligands, particularly chiral phosphines, their catalytic activity can be finely tuned for highly selective transformations. rsc.orgrsc.org Similarly, silver phosphate (B84403) (Ag₃PO₄) and its derivatives have emerged as robust catalysts in both photocatalysis and general organic synthesis. axiomcorporate.comresearchgate.netsci-hub.se The synergy between the silver center and the phosphate moiety enables unique reactivity patterns. axiomcorporate.com

The field of asymmetric catalysis has been significantly advanced by the use of chiral phosphine-silver(I) complexes. The first notable application was reported in 1990 by Ito and coworkers, who demonstrated that chiral ferrocenylphosphine–silver(I) complexes are highly efficient catalysts for asymmetric aldol-type reactions. rsc.orgrsc.org Since this pioneering work, a multitude of chiral phosphine-silver(I) catalysts have been developed and successfully employed in a variety of enantioselective carbon-carbon bond-forming reactions. rsc.orgrsc.org These catalysts are particularly effective in promoting reactions such as aldol (B89426), allylation, Mannich-type, hetero-Diels–Alder, and 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org